molecular formula C10H10FNO B8152910 3-Fluoro-N-methyl-5-vinylbenzamide

3-Fluoro-N-methyl-5-vinylbenzamide

Cat. No.: B8152910
M. Wt: 179.19 g/mol
InChI Key: UVGKDLIZJJXXHQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methyl-5-vinylbenzamide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methyl-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoyl chloride, N-methylamine, and vinyl magnesium bromide.

    Formation of Intermediate: The first step involves the reaction of 3-fluorobenzoyl chloride with N-methylamine to form 3-fluoro-N-methylbenzamide.

    Vinylation: The intermediate 3-fluoro-N-methylbenzamide is then subjected to a vinylation reaction using vinyl magnesium bromide under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methyl-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Fluoro-N-methyl-5-vinylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-5-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The vinyl group may also play a role in binding to hydrophobic pockets within target molecules, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-methylbenzamide: Lacks the vinyl group, which may affect its reactivity and binding properties.

    N-methyl-5-vinylbenzamide: Does not contain the fluorine atom, potentially reducing its ability to form strong interactions with biological targets.

    3-Fluoro-5-vinylbenzamide: Missing the methyl group, which could influence its solubility and overall chemical behavior.

Uniqueness

3-Fluoro-N-methyl-5-vinylbenzamide is unique due to the combination of the fluorine atom, methyl group, and vinyl group

Properties

IUPAC Name

3-ethenyl-5-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-3-7-4-8(10(13)12-2)6-9(11)5-7/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGKDLIZJJXXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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